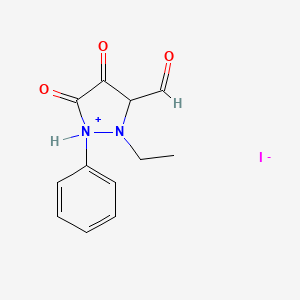
2-Ethyl-3-formyl-4,5-dioxo-1-phenylpyrazolidin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-3-formyl-4,5-dioxo-1-phenylpyrazolidin-1-ium iodide is a chemical compound with the molecular formula C12H13IN2O3 It is known for its unique structure, which includes a pyrazolidin-1-ium core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-formyl-4,5-dioxo-1-phenylpyrazolidin-1-ium iodide typically involves the reaction of ethyl hydrazinecarboxylate with phenyl isocyanate, followed by formylation and iodination steps. The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-formyl-4,5-dioxo-1-phenylpyrazolidin-1-ium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The iodide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrazolidin-1-ium compounds.
Scientific Research Applications
2-Ethyl-3-formyl-4,5-dioxo-1-phenylpyrazolidin-1-ium iodide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-formyl-4,5-dioxo-1-phenylpyrazolidin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. Additionally, its unique structure allows it to interact with various biological molecules, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-4,5-dioxo-1-phenylpyrazolidin-1-ium-3-carbaldehyde
- 2-Ethyl-4,5-dioxo-1-phenylpyrazolidin-1-ium-3-methyl
- 2-Ethyl-4,5-dioxo-1-phenylpyrazolidin-1-ium-3-ethyl
Uniqueness
2-Ethyl-3-formyl-4,5-dioxo-1-phenylpyrazolidin-1-ium iodide stands out due to its specific functional groups and the presence of the iodide ion, which imparts unique reactivity and properties. This makes it a valuable compound for various applications and distinguishes it from other similar compounds.
Properties
CAS No. |
92534-80-0 |
|---|---|
Molecular Formula |
C12H13IN2O3 |
Molecular Weight |
360.15 g/mol |
IUPAC Name |
2-ethyl-4,5-dioxo-1-phenylpyrazolidin-1-ium-3-carbaldehyde;iodide |
InChI |
InChI=1S/C12H12N2O3.HI/c1-2-13-10(8-15)11(16)12(17)14(13)9-6-4-3-5-7-9;/h3-8,10H,2H2,1H3;1H |
InChI Key |
MROLATQXHFXYMG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(C(=O)C(=O)[NH+]1C2=CC=CC=C2)C=O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















